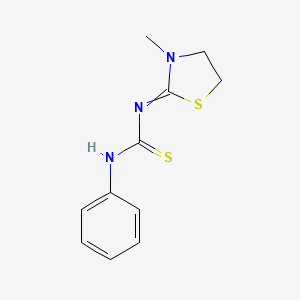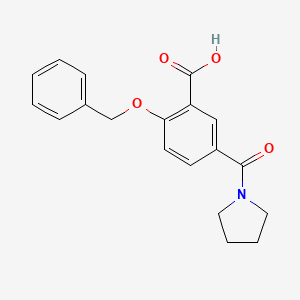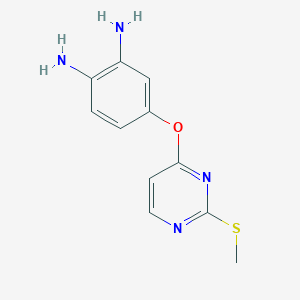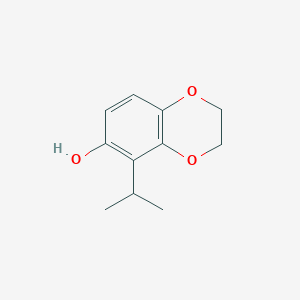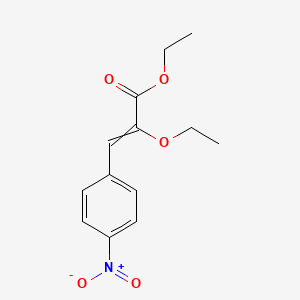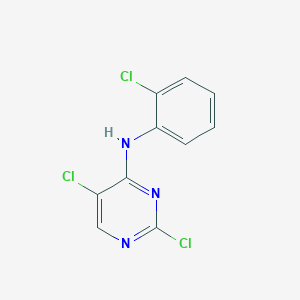
N4-(2-chlorophenyl)-2,5-dichloropyrimidine-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-(2-chlorophenyl)-2,5-dichloropyrimidine-4-amine is an organic compound characterized by its unique structural framework, which incorporates a chlorophenyl ring linked to a dichloropyrimidinyl moiety. This structure bestows the molecule with distinctive chemical properties and reactivities, making it an invaluable reagent in synthetic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-chlorophenyl)-2,5-dichloropyrimidine-4-amine typically involves the reaction of 2-chloroaniline with 2,5-dichloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
N4-(2-chlorophenyl)-2,5-dichloropyrimidine-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms on the aromatic rings.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents are employed.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical syntheses .
Applications De Recherche Scientifique
N4-(2-chlorophenyl)-2,5-dichloropyrimidine-4-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N4-(2-chlorophenyl)-2,5-dichloropyrimidine-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorophenol: An aromatic compound with a similar chlorophenyl structure but different functional groups.
(2-Chlorophenyl)diphenylmethanol: Another compound with a chlorophenyl ring but different substituents.
Uniqueness
N4-(2-chlorophenyl)-2,5-dichloropyrimidine-4-amine is unique due to its dichloropyrimidinyl moiety, which imparts distinct reactivity and potential biological activities compared to other similar compounds .
Propriétés
Formule moléculaire |
C10H6Cl3N3 |
|---|---|
Poids moléculaire |
274.5 g/mol |
Nom IUPAC |
2,5-dichloro-N-(2-chlorophenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H6Cl3N3/c11-6-3-1-2-4-8(6)15-9-7(12)5-14-10(13)16-9/h1-5H,(H,14,15,16) |
Clé InChI |
WMSZSWYFBUAPBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC2=NC(=NC=C2Cl)Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
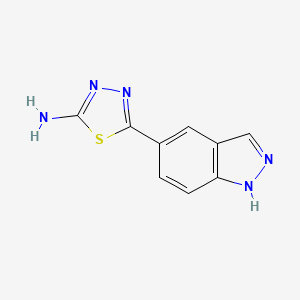
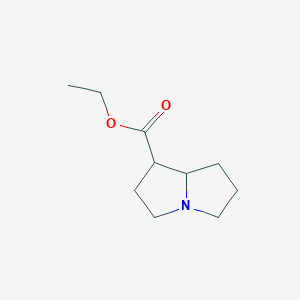
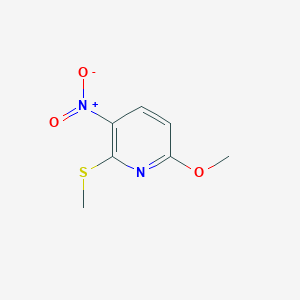
![1-[6-(2-Chloro-4-methyxyphenoxy)-hexyl]-imidazole](/img/structure/B8559828.png)
![[4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol](/img/structure/B8559833.png)
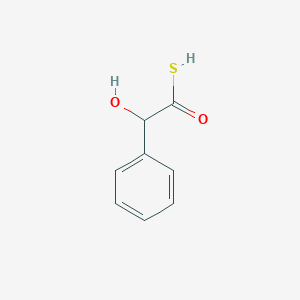
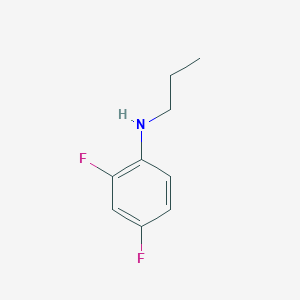
![Methyl 2-((methylamino)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B8559850.png)
